4-{bicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{bicyclo[111]pentan-1-yl}piperidine hydrochloride is a chemical compound characterized by the presence of a bicyclo[111]pentane moiety attached to a piperidine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{bicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.
Attachment of the piperidine ring: The bicyclo[1.1.1]pentane core is then reacted with a piperidine derivative under specific conditions to form the desired compound.
Formation of the hydrochloride salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{bicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-{bicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{bicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclo[1.1.1]pentane moiety provides a rigid framework that can influence the binding affinity and selectivity of the compound. The piperidine ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{bicyclo[1.1.1]pentan-1-yl}morpholine hydrochloride
- 4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride
- 4-{bicyclo[1.1.1]pentan-1-yl}azepane hydrochloride
Uniqueness
4-{bicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride is unique due to the combination of the bicyclo[1.1.1]pentane core and the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2751614-39-6 |
---|---|
Molecular Formula |
C10H18ClN |
Molecular Weight |
187.71 g/mol |
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-3-11-4-2-9(1)10-5-8(6-10)7-10;/h8-9,11H,1-7H2;1H |
InChI Key |
TYAXZHDMUMSFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C23CC(C2)C3.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.